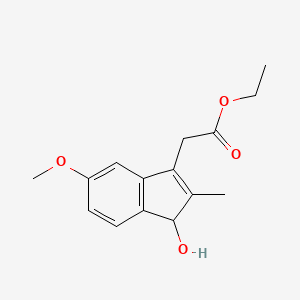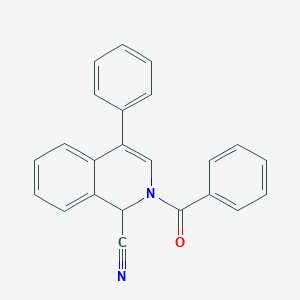
1-Chloro-3-phenylpropan-2-yl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-phenylpropan-2-yl prop-2-enoate is an organic compound with a complex structure that includes a chloro group, a phenyl group, and a prop-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-phenylpropan-2-yl prop-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of 1-chloro-3-phenylpropan-2-ol with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-phenylpropan-2-yl prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The prop-2-enoate ester can participate in Michael addition reactions with nucleophiles.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while reduction can lead to the formation of alkyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Addition: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1-azido-3-phenylpropan-2-yl prop-2-enoate or 1-thiocyanato-3-phenylpropan-2-yl prop-2-enoate.
Addition: Formation of β-amino or β-thio derivatives.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alkyl derivatives.
Scientific Research Applications
1-Chloro-3-phenylpropan-2-yl prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-phenylpropan-2-yl prop-2-enoate involves its interaction with various molecular targets. The chloro group can act as a leaving group in substitution reactions, while the prop-2-enoate ester can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-phenylpropane: Similar structure but lacks the prop-2-enoate ester.
1-Chloro-3-phenylpropan-2-one: Contains a ketone group instead of an ester.
1-Bromo-3-phenylpropane: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
1-Chloro-3-phenylpropan-2-yl prop-2-enoate is unique due to the presence of both a chloro group and a prop-2-enoate ester, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
388074-78-0 |
|---|---|
Molecular Formula |
C12H13ClO2 |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
(1-chloro-3-phenylpropan-2-yl) prop-2-enoate |
InChI |
InChI=1S/C12H13ClO2/c1-2-12(14)15-11(9-13)8-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 |
InChI Key |
WWXJDIPWEMDYGS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(CC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


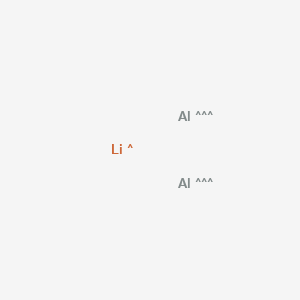
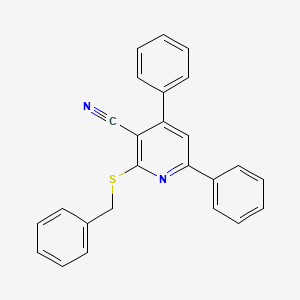
![[2-Bromo-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14255234.png)

![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
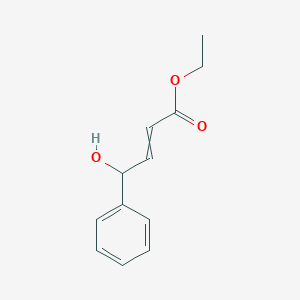
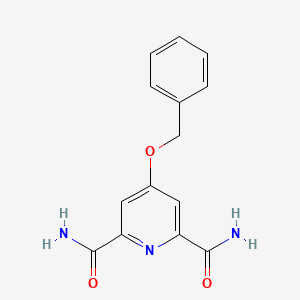
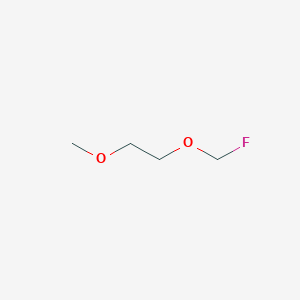
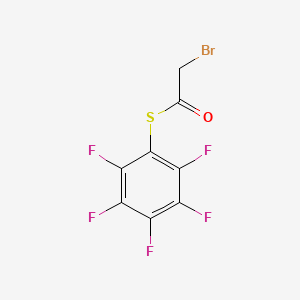

![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
